Cas no 585-29-5 (triethylammonium formate)

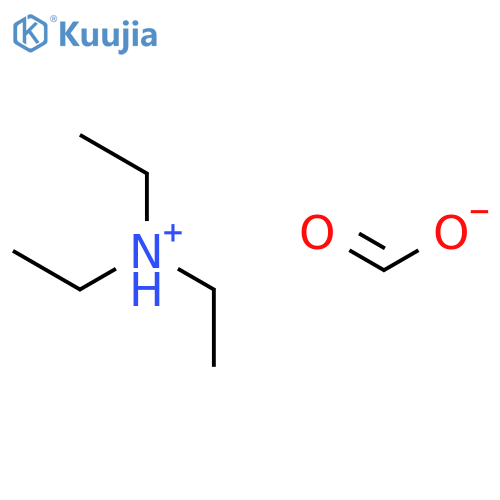

triethylammonium formate structure

商品名:triethylammonium formate

triethylammonium formate 化学的及び物理的性質

名前と識別子

-

- triethylammonium formate

- Triethylammonium formiate buffer pH 6.0 (1 M)

- BUFFER SOLUTION PH 10.00

- FORMIC ACID:TRIETHYLAMINE

- FORMIC ACID:TRIETHYLAMINE 1:1

- FORMIC ACID:TRIETHYLAMINE 2:1

- HCOOH-Et3N complex

- TEAF

- triethylamine formate

- TRIETHYLAMINE:FORMIC ACID

- TRIETHYLAMMONIUM BICARBONATE

- TriethylaMMoniuM forMate solution 2M (1:1, pH 6.5)

- TRIETHYLAMMONIUM:FORMATE

- UNII-UN4T038P8M

- HCOOH Et3N

- triethylammonium format

- 585-29-5

- triethylammoniumformate

- Triethylamine, formate

- HCO2H Et3N

- Triethylammonium formate [MI]

- PTMFUWGXPRYYMC-UHFFFAOYSA-N

- triethylamine formic acid

- NEt3 HCO2H

- Q27291157

- CS-0453899

- UN4T038P8M

- formic acid triethylamine

-

- MDL: MFCD00134943

- インチ: InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3)

- InChIKey: PTMFUWGXPRYYMC-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)CC.C(=O)O

計算された属性

- せいみつぶんしりょう: 147.12600

- どういたいしつりょう: 147.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 35.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 密度みつど: 1.02 g/mL at 25 °C(lit.)

- 屈折率: n20/D 1.355

- PSA: 44.57000

- LogP: -1.06700

- マーカー: 13,9741

triethylammonium formate セキュリティ情報

- 危険物輸送番号:UN 3265 8/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 34-42-10-35-20/21/22

- セキュリティの説明: S23; S26; S36; S45; S36/37/39

-

危険物標識:

- リスク用語:R34; R42; R10

- 危険レベル:8

triethylammonium formate 税関データ

- 税関コード:29151200

triethylammonium formate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524566-5g |

Triethylamine formate |

585-29-5 | 98% | 5g |

¥2880.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524566-1g |

Triethylamine formate |

585-29-5 | 98% | 1g |

¥820.00 | 2024-05-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922408-100ml |

Triethylammonium formate solution |

585-29-5 | 2M (1:1, pH 6.5) | 100ml |

¥2,528.10 | 2022-09-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524566-25g |

Triethylamine formate |

585-29-5 | 98% | 25g |

¥8640.00 | 2024-05-07 |

triethylammonium formate 関連文献

-

Christopher J. Hogan Jr.,Rachel R. Ogorzalek Loo,Joseph A. Loo,Juan Fernandez de la Mora Phys. Chem. Chem. Phys. 2010 12 13476

-

2. 11C-labelling of substance P. Preparation of a homocysteine-containing precursor and its subsequent application in the synthesis of the labelled neuropeptideHenry M. Franzén,Ulf Ragnarsson,Kjell N?gren,Bengt L?ngstr?m J. Chem. Soc. Perkin Trans. 1 1987 2241

-

Jotheeswari Kothandaraman,Robert A. Dagle,Vanessa Labarbier Dagle,Stephen D. Davidson,Eric D. Walter,Sarah D. Burton,David W. Hoyt,David J. Heldebrant Catal. Sci. Technol. 2018 8 5098

-

Seán D. Dempsey,Ailbhe A. Ryan,Megan Smyth,Thomas S. Moody,Scott Wharry,Karen Fahey,Andrew M. Beale,Sofia Mediavilla Madrigal,Paul Dingwall,David W. Rooney,Peter C. Knipe,Mark J. Muldoon,Jillian M. Thompson React. Chem. Eng. 2023 8 1559

-

Amol D. Sonawane,Dinesh R. Garud,Taro Udagawa,Yasuhiro Kubota,Mamoru Koketsu New J. Chem. 2018 42 15315

585-29-5 (triethylammonium formate) 関連製品

- 15715-58-9(1mol/L Triethylammonium Hydrogencarbonate Solution)

- 38410-12-7(tetraethylammonium formate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量